molecular formula C8H5ClN2O B021425 5-chloro-1H-indazole-3-carbaldehyde CAS No. 102735-84-2

5-chloro-1H-indazole-3-carbaldehyde

Cat. No.: B021425
CAS No.: 102735-84-2
M. Wt: 180.59 g/mol
InChI Key: XQELXOTYHCBYAI-UHFFFAOYSA-N
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Description

5-chloro-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-chloro-1H-indazole-3-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, it's used in the formation of triazolo(thiadiazepino)indoles, a new heterocyclic system, by reacting with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols (Vikrishchuk et al., 2019). Also, it's involved in creating 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, notable for their potential biological activity (Vikrishchuk et al., 2020).

Methodology Enhancement

This compound is crucial in developing new methodologies for chemical synthesis. A method involving its ring opening in acidic conditions followed by diazotization and cyclization provides a cost-effective, simple, and quick approach suitable for industrial production (Gong Ping, 2012).

Structural Analysis and Molecular Interactions

The compound plays a significant role in structural chemistry. For instance, the molecular structure of this compound has been studied using X-ray diffraction, offering insights into its intermolecular interactions and crystal packing (Morzyk-Ociepa et al., 2021).

Heterocyclic Synthesis

This compound is an important intermediate in heterocyclic synthesis. It's used to create novel heterocyclic systems, which are otherwise challenging to obtain, highlighting its significance in organic synthesis and medicinal chemistry (Gouda et al., 2016).

Antimicrobial Agent Synthesis

The compound is instrumental in synthesizing potential antimicrobial agents. For example, it's used in the Vilsmeier–Haack reaction approach to produce 1,2,3-triazolyl pyrazole derivatives, showing broad-spectrum antimicrobial activities and good anti-oxidant activities (Bhat et al., 2016).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Indazole-containing derivatives, including 5-chloro-1H-indazole-3-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles with better biological activities .

Biochemical Analysis

Cellular Effects

Some indazole derivatives have been reported to inhibit cell growth , suggesting that 5-chloro-1H-indazole-3-carbaldehyde may have similar effects

Molecular Mechanism

Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound

Properties

IUPAC Name

5-chloro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQELXOTYHCBYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622089
Record name 5-Chloro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102735-84-2
Record name 5-Chloro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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